

HitecPRO Advanced Cell Culture Medium

Technical Support Center

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Compound of Interest

Compound Name: *Hitec*

Cat. No.: *B13729832*

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Welcome to the technical support center for **HitecPRO** Advanced Cell Culture Medium. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their cell culture experiments and troubleshooting common issues to enhance cell viability and experimental reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is **HitecPRO** Advanced Cell Culture Medium?

HitecPRO is a state-of-the-art, chemically defined, serum-free cell culture medium. It is formulated to support the robust growth and high viability of a wide range of mammalian cell lines, including sensitive and primary cells. Its defined composition ensures batch-to-batch consistency, which is critical for reproducible experimental outcomes.^{[1][2]}

Q2: What are the main advantages of using a serum-free, chemically defined medium like **HitecPRO**?

Using a serum-free, chemically defined medium eliminates the variability and potential for contamination associated with fetal bovine serum (FBS).^{[1][2]} This leads to more consistent cell culture performance and reduces the risk of interference from unknown serum components in your experiments.^{[1][3]}

Q3: Do I need to supplement **HitecPRO** medium?

HitecPRO is a complete, ready-to-use medium for many common cell lines. However, for specific cell types or applications, the addition of growth factors or other supplements may be necessary to optimize performance.^{[4][5][6]} Always refer to the specific cell line instructions for optimal growth conditions.

Q4: How should I store **HitecPRO** medium?

The complete medium should be stored at 2-8°C and protected from light.^{[7][8]} Avoid repeated warming and cooling of the medium. Once opened, the medium should be used within 6 weeks to ensure optimal performance.^[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with **HitecPRO** medium.

Low Cell Viability After Thawing

Problem: I am observing low cell viability after thawing my cryopreserved cells in **HitecPRO** medium.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
Improper Thawing Technique	Thaw cells rapidly in a 37°C water bath (<2 minutes).[9] Do not add the full volume of cold medium at once, as this can cause osmotic shock. Add pre-warmed medium drop-wise.[9]
Cryoprotectant Toxicity	Remove the cryoprotectant (e.g., DMSO) as soon as possible by centrifuging the cell suspension and resuspending the pellet in fresh, pre-warmed HitecPRO medium.
Suboptimal Freezing Protocol	Ensure your cell stocks were frozen correctly. Use a slow, controlled-rate freezing method (approximately -1°C per minute) to minimize ice crystal formation.
Poor Cell Health Before Freezing	Only freeze cells that are in the logarithmic growth phase (70-80% confluency) and have high viability.[10]

Poor Cell Attachment

Problem: My adherent cells are not attaching properly to the culture vessel surface when using **HitecPRO** medium.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
Absence of Attachment Factors	Serum contains attachment factors like fibronectin.[11] HitecPRO, being serum-free, may require pre-coating of the culture surface with an appropriate extracellular matrix (ECM) protein (e.g., fibronectin, collagen, laminin) or a synthetic coating like poly-L-lysine.[6][11]
Sensitive Cell Line	Some cell lines are more sensitive to the transition to a serum-free medium.[1][12] Ensure a gradual adaptation process if cells were previously cultured in serum-containing medium.
Over-trypsinization	Excessive exposure to trypsin can damage cell surface proteins required for attachment. Use the lowest effective concentration of trypsin for the shortest possible time. Neutralize the trypsin with a trypsin inhibitor or by dilution with fresh medium.
Static Electricity on Plasticware	Static electricity on new plastic culture vessels can repel cells. You can mitigate this by wiping the outside of the vessel with a damp, disinfected towel.

Slow Cell Growth or Proliferation

Problem: My cells are viable but are growing much slower than expected in **HitecPRO** medium.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
Incorrect Seeding Density	Suboptimal seeding density can lead to slow growth. Refer to the recommended seeding densities for your specific cell line. A density that is too low can lead to a lag in proliferation.
Adaptation to Serum-Free Medium	Cells previously cultured in serum-containing media may require an adaptation period to HitecPRO. This can be done by gradually reducing the serum concentration over several passages. [1]
Nutrient Depletion	In rapidly proliferating cultures, essential nutrients can be depleted quickly. Ensure you are changing the medium at the recommended intervals. For high-density cultures, a fed-batch strategy may be required. [13]
Incorrect pH or CO2 Levels	Ensure your incubator's CO2 level is calibrated correctly to maintain the optimal pH of the HitecPRO medium (typically pH 7.2-7.4). [13] [14]

Cell Clumping in Suspension Cultures

Problem: My suspension cells are forming large clumps in **HitecPRO** medium.

Possible Causes & Solutions:

Possible Cause	Recommended Solution
High Cell Density	Overcrowding can lead to clumping. Maintain the cell density within the recommended range for your cell line by passaging them at the appropriate time.
Presence of eDNA from Dead Cells	Dead cells can lyse and release DNA, which is sticky and can cause clumping. Maintain high cell viability. If clumping is an issue, you can add a DNase I solution to the culture.
Inadequate Agitation	For spinner flasks or shaker cultures, ensure the agitation speed is optimized. Speeds that are too low may not prevent clumping, while speeds that are too high can cause shear stress and reduce viability. [15]

Signs of Contamination

Problem: I suspect my cell culture is contaminated.

Identifying and Addressing Contamination:

Contaminant Type	Signs and Symptoms	Recommended Action
Bacteria	Sudden turbidity (cloudiness) of the medium, rapid drop in pH (medium turns yellow), visible small, motile particles between cells under a microscope. [16] [17] [18]	Discard the contaminated culture immediately. Decontaminate the incubator and biosafety cabinet. Review aseptic technique. Do not rely on antibiotics to mask underlying contamination issues. [19]
Yeast/Fungi	Gradual cloudiness, visible filamentous structures (mycelia) or budding yeast particles, pH may increase in later stages. [17] [18]	Discard the contaminated culture. Thoroughly clean and decontaminate all equipment and work surfaces.
Mycoplasma	No visible signs of contamination like turbidity. [17] [20] May cause a reduction in cell growth rate, changes in cell morphology, and decreased viability. [17] [18]	Quarantine the suspected culture. Test for mycoplasma using a specific PCR-based or ELISA kit. If positive, discard the culture and all related reagents. Decontaminate the work area thoroughly.

Data Presentation

Table 1: Recommended Seeding Densities for Common Cell Lines in HitecPRO Medium

Cell Line	Adherent/Suspension	Recommended Seeding Density (cells/cm ²)	Expected Viability
CHO-K1	Adherent	2.5 - 5.0 x 10 ⁴	>95%
HEK293	Adherent	3.0 - 6.0 x 10 ⁴	>95%
Jurkat	Suspension	1.0 - 2.0 x 10 ⁵	>98%
Primary Human Keratinocytes	Adherent	5,000 - 10,000	>90%

Table 2: Comparison of Apoptosis and Necrosis

Feature	Apoptosis (Programmed Cell Death)	Necrosis (Uncontrolled Cell Death)
Stimuli	Physiological or mild pathological stimuli. [21]	Severe cell injury, toxins, trauma. [21] [22]
Morphology	Cell shrinkage, membrane blebbing, formation of apoptotic bodies. [21]	Cell swelling, organelle breakdown, cell lysis. [21]
Plasma Membrane	Remains intact until late stages. [21]	Ruptured early, leading to leakage of cellular contents. [22]
Inflammation	Non-inflammatory, apoptotic bodies are cleared by phagocytes. [22]	Inflammatory, release of cellular contents triggers an immune response. [22]
Biochemical Markers	Caspase activation, DNA fragmentation into a characteristic ladder pattern. [21] [23]	Random DNA degradation, release of intracellular enzymes (e.g., LDH).

Experimental Protocols

Protocol 1: Thawing of Cryopreserved Cells

- Pre-warm **HitecPRO** medium to 37°C.
- Remove the cryovial from liquid nitrogen storage.
- Immediately immerse the vial in a 37°C water bath, ensuring the cap stays above the water line.
- Once only a small ice crystal remains, remove the vial and decontaminate it with 70% ethanol.
- Inside a biosafety cabinet, gently transfer the cell suspension into a sterile conical tube.
- Slowly add 5-10 mL of pre-warmed **HitecPRO** medium to the tube in a drop-wise manner to avoid osmotic shock.[9]
- Centrifuge the cells at a low speed (e.g., 100-200 x g) for 5-7 minutes to pellet the cells.
- Gently aspirate the supernatant containing the cryoprotectant.
- Resuspend the cell pellet in the desired volume of fresh, pre-warmed **HitecPRO** medium.
- Perform a viable cell count before seeding into a culture vessel.

Protocol 2: Passaging Adherent Cells

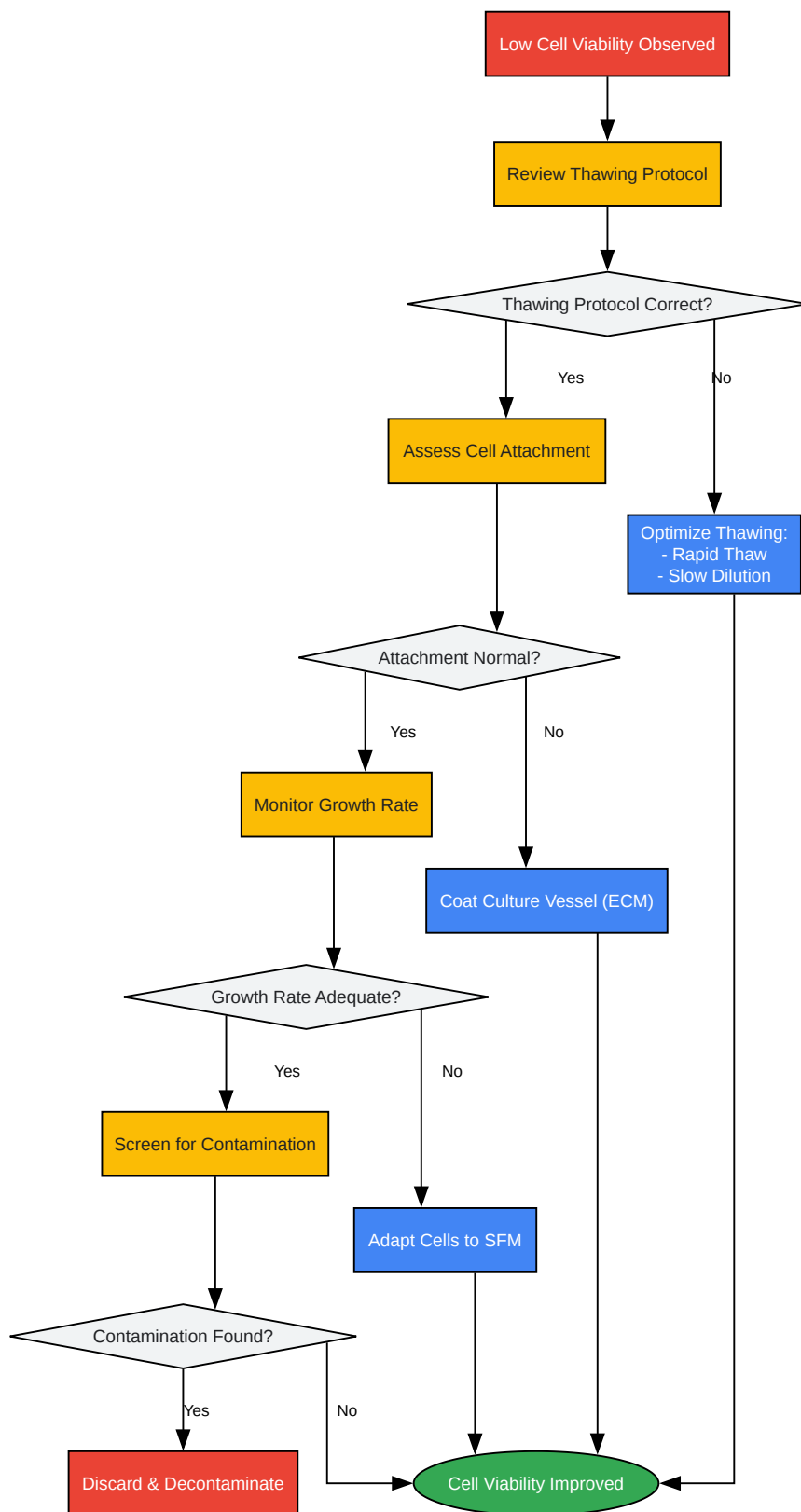
- Aspirate the spent medium from the culture vessel.
- Wash the cell monolayer once with a sterile, calcium- and magnesium-free buffered salt solution (e.g., DPBS).
- Add a minimal volume of a dissociation reagent (e.g., Trypsin-EDTA) to cover the cell monolayer.
- Incubate at 37°C for a few minutes, monitoring the cells under a microscope until they begin to detach and round up.
- Gently tap the vessel to dislodge the cells.
- Add pre-warmed **HitecPRO** medium to inactivate the trypsin.

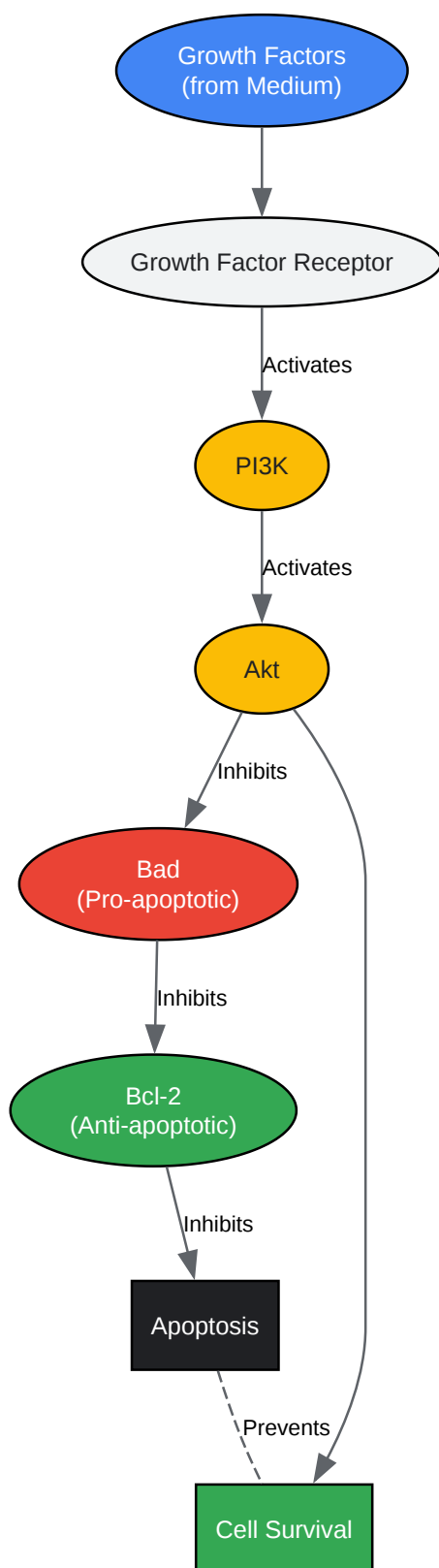
- Gently pipette the cell suspension up and down to create a single-cell suspension.
- Transfer the desired volume of the cell suspension to a new culture vessel containing fresh, pre-warmed **HitecPRO** medium.

Protocol 3: Cell Viability Assessment using Trypan Blue

- Transfer a small aliquot of your cell suspension to a microcentrifuge tube.
- Add an equal volume of 0.4% Trypan Blue solution and mix gently.
- Incubate for 1-2 minutes at room temperature.
- Load a hemocytometer with the cell suspension.
- Under a microscope, count the number of viable (unstained, bright) and non-viable (blue) cells in the four large corner squares.
- Calculate the cell viability using the following formula:
 - $\% \text{ Viability} = (\text{Number of viable cells} / \text{Total number of cells}) \times 100$

Mandatory Visualizations





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